3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230305
InChI: InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18230305

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key YDQDPOMRUYGQAE-UHFFFAOYSA-N
Canonical SMILES CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound’s IUPAC name is 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid, with the following key identifiers:

  • SMILES: CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C

  • InChIKey: YDQDPOMRUYGQAE-UHFFFAOYSA-N

  • PubChem CID: 61273288

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight210.27 g/mol
CAS Number1247209-10-4
XLogP3 (Partition Coefficient)2.6 (predicted)

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or cyclocondensation strategies. A representative approach involves:

  • Cyclocondensation: Reacting pentan-3-yl hydrazine with β-keto esters to form the pyrazole core .

  • Carboxylation: Introducing the carboxylic acid group via oxalyl chloride-mediated reactions, as demonstrated for analogous bis(pyrazolyl)alkanes .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1CyclocondensationEthanol, reflux, 12 h65%
2CarboxylationOxalyl chloride, 80°C, 3 h83%

Challenges in Decarboxylation

Decarboxylation of pyrazole-4-carboxylic acids is notoriously inefficient. For example, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid yields only 30% product under thermal decarboxylation . Copper-based catalysts may improve efficiency, though data for this compound are lacking .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the hydrophobic pentan-3-yl group .

  • Stability: Carboxylic acid moieties are prone to decarboxylation at elevated temperatures (>150°C) .

Crystallography

Future Directions

Pharmacokinetic Studies

ADMET profiling is critical. In silico predictions for analogs suggest moderate oral bioavailability (50–60%) and CYP450-mediated metabolism .

Functionalization Strategies

  • Side-Chain Modification: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance bioactivity .

  • Metal-Organic Frameworks (MOFs): Dicarboxylic pyrazole derivatives are promising ligands for MOFs with catalytic applications .

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